(1S-(1alpha(E),5beta))-1-(5-Isopropyl-2-methyl-2-cyclohexen-1-yl)-2-buten-1-one
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Overview
Description
[1S-[1alpha(E),5beta]]-1-[5-isopropyl-2-methyl-2-cyclohexen-1-yl]-2-buten-1-one: is a chemical compound with the molecular formula C15H24O. It is a derivative of carvone, a naturally occurring monoterpenoid found in essential oils. This compound is known for its unique structural features, including an isopropyl group and a cyclohexenone ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1S-[1alpha(E),5beta]]-1-[5-isopropyl-2-methyl-2-cyclohexen-1-yl]-2-buten-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-isopropyl-2-methyl-2-cyclohexen-1-one.
Reaction with Butenone: The key step involves the reaction of 5-isopropyl-2-methyl-2-cyclohexen-1-one with butenone under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To achieve the desired stereochemistry and functional groups.
Purification Techniques: Such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
[1S-[1alpha(E),5beta]]-1-[5-isopropyl-2-methyl-2-cyclohexen-1-yl]-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the isopropyl group or the double bond.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It is used to study the mechanisms of various organic reactions.
Biology
Biological Activity: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
Pharmaceutical Research: It is explored for its potential use in drug development due to its unique structural features.
Industry
Flavor and Fragrance: The compound is used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of [1S-[1alpha(E),5beta]]-1-[5-isopropyl-2-methyl-2-cyclohexen-1-yl]-2-buten-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Carvone: A structurally related monoterpenoid with similar functional groups.
Menthone: Another monoterpenoid with a similar cyclohexenone ring structure.
Limonene: A related compound with a similar isopropyl group but lacking the cyclohexenone ring.
Uniqueness
Structural Features: The presence of both an isopropyl group and a cyclohexenone ring makes [1S-[1alpha(E),5beta]]-1-[5-isopropyl-2-methyl-2-cyclohexen-1-yl]-2-buten-1-one unique compared to its analogs.
Chemical Properties: Its distinct reactivity and potential biological activities set it apart from other similar compounds.
Properties
CAS No. |
39899-98-4 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-1-[(1S,5R)-2-methyl-5-propan-2-ylcyclohex-2-en-1-yl]but-2-en-1-one |
InChI |
InChI=1S/C14H22O/c1-5-6-14(15)13-9-12(10(2)3)8-7-11(13)4/h5-7,10,12-13H,8-9H2,1-4H3/b6-5+/t12-,13+/m1/s1 |
InChI Key |
NDIIRIBTDFAWIS-PBJSTTKNSA-N |
Isomeric SMILES |
C/C=C/C(=O)[C@H]1C[C@@H](CC=C1C)C(C)C |
Canonical SMILES |
CC=CC(=O)C1CC(CC=C1C)C(C)C |
Origin of Product |
United States |
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